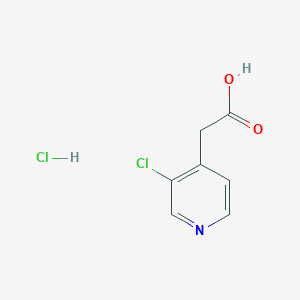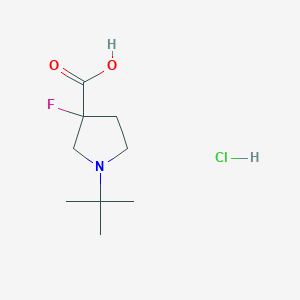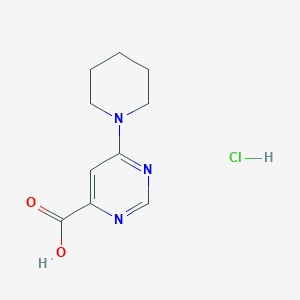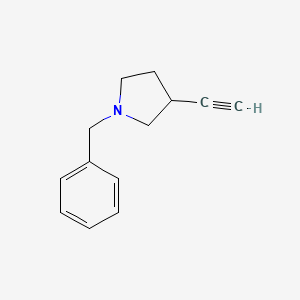![molecular formula C14H26N2O4 B1382563 tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate CAS No. 1341039-97-1](/img/structure/B1382563.png)
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate” is a chemical compound with the molecular formula C14H26N2O4 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate” is represented by the molecular formula C14H26N2O4 . The molecular weight of this compound is 286.37 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate” include a molecular weight of 286.36700 and a LogP value of 1.26910 .Scientific Research Applications
Synthesis and Derivatization : This compound is utilized in synthesizing novel compounds with potential applications in various fields. For instance, Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a precursor for further selective derivatization, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Development of tert-Butylating Reagents : Yamada et al. (2016) developed a new tert-butylating reagent, useful for the tert-butylation of alcohols and carboxylic acids. This innovation highlights the significance of tert-butyl derivatives in synthetic chemistry (Yamada et al., 2016).
Potential in Imaging and Diagnostics : A study by He et al. (1994) synthesized a tert-butyl derivative as a radioligand for diazepam insensitive benzodiazepine receptors, indicating its potential in SPECT imaging and neurological research (He et al., 1994).
Intramolecular Schmidt Reaction : Moskalenko and Boev (2014) explored the use of a tert-butyl derivative in inducing intramolecular Schmidt reactions, leading to the formation of saturated fused heterocycles. This showcases the role of tert-butyl derivatives in facilitating complex organic reactions (Moskalenko & Boev, 2014).
Supramolecular Chemistry : Studies on cyclohexane-5-spirohydantoin derivatives, which include tert-butyl derivatives, have been conducted to understand their molecular structure and crystal structure, highlighting their importance in the field of supramolecular chemistry (Graus et al., 2010).
properties
IUPAC Name |
tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-8-18-11-14(10-16)9-15-5-4-7-19-14/h15H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGKLFKFPLBLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)






![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

